

In-Depth Technical Guide to the Structural Elucidation of C₁₃H₂₃N₅O

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Compound of Interest

Compound Name: C₁₃H₂₃N₅O

Cat. No.: B254150

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Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of the techniques and methodologies used to elucidate the structure of a novel organic compound with the molecular formula **C₁₃H₂₃N₅O**. For the purpose of this guide, we will refer to our hypothetical compound as Compound-G.

Introduction

The process of determining the precise three-dimensional arrangement of atoms within a molecule, known as structural elucidation, is a cornerstone of chemical research and drug development.^[1] For a novel compound with the molecular formula **C₁₃H₂₃N₅O**, a systematic approach combining several analytical techniques is essential to unambiguously determine its constitution and stereochemistry.

This guide outlines a logical workflow, from initial sample analysis to the final confirmation of the molecular structure, using a combination of spectroscopic and spectrometric methods. We will detail the experimental protocols and present hypothetical, yet plausible, data for Compound-G to illustrate the interpretation process.

Initial Assessment: Molecular Formula and Unsaturation

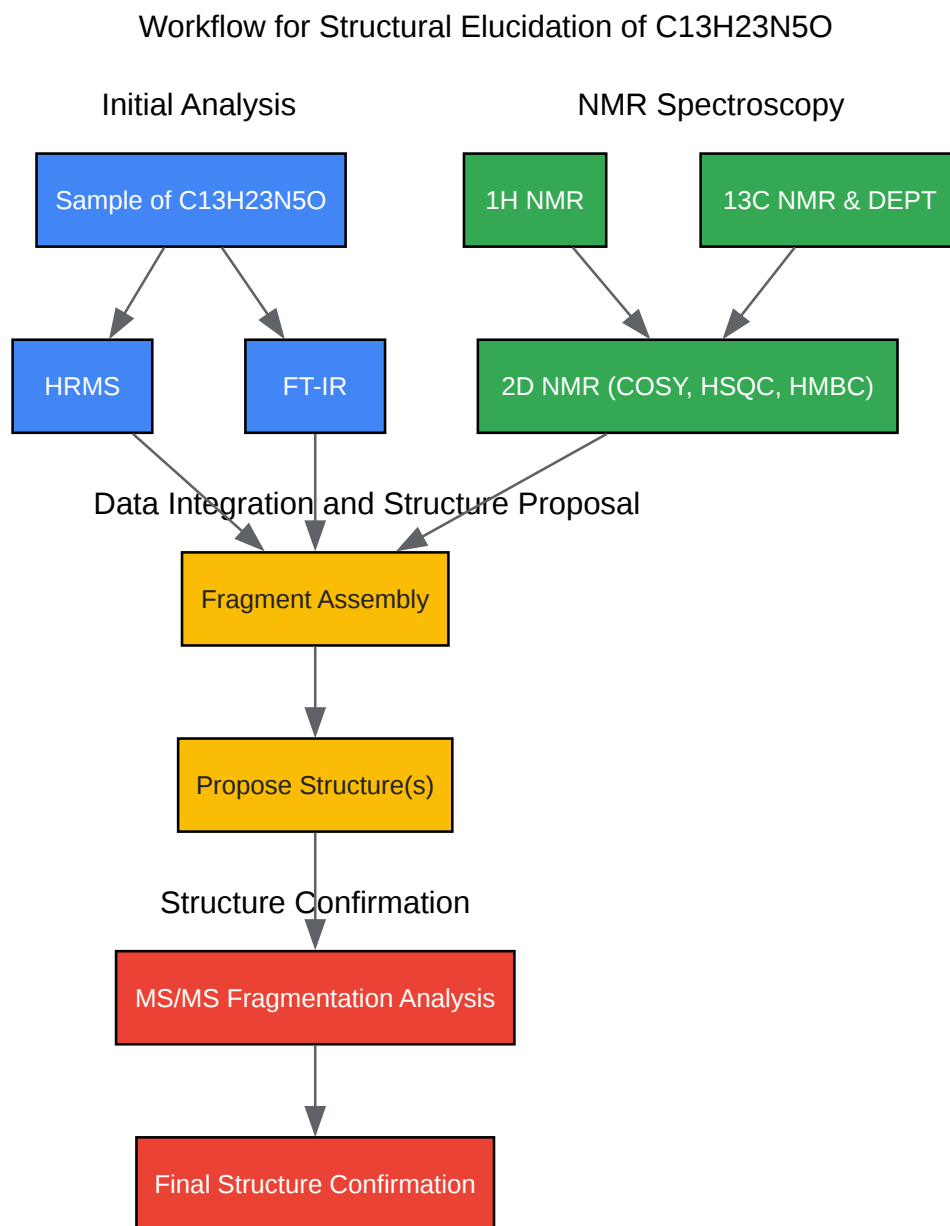
The first step in any structural elucidation is to confirm the molecular formula and calculate the degree of unsaturation.^[2]

- Molecular Formula: **C₁₃H₂₃N₅O**
- Method: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition.
- Degree of Unsaturation (DoU): This value indicates the total number of rings and/or multiple bonds in the molecule. The formula is: $\text{DoU} = C + 1 - (H/2) + (N/2)$ For **C₁₃H₂₃N₅O**: $\text{DoU} = 13 + 1 - (23/2) + (5/2) = 14 - 11.5 + 2.5 = 5$

A DoU of 5 suggests a combination of rings and double bonds (e.g., an aromatic ring and a carbonyl group, or multiple heterocyclic rings).

Structural Elucidation Workflow

The overall workflow for elucidating the structure of Compound-G is a multi-step process where data from various analytical techniques are integrated to piece together the molecular puzzle.



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Caption: A logical workflow for the structural elucidation of a novel compound.

Key Experimental Techniques and Data Interpretation

For illustrative purposes, we will propose a plausible structure for Compound-G and demonstrate how the spectroscopic data would support this structure.

Hypothetical Structure for Compound-G: N-(1-methylpiperidin-4-yl)-1-butyl-1H-1,2,3-triazole-4-carboxamide

This structure has a DoU of 5 (1 ring in piperidine, 1 ring in triazole, 1 C=O, 2 double bonds in triazole ring) and the correct molecular formula.

Mass Spectrometry (MS)

Experimental Protocol (HRMS):

- Sample Preparation: Dissolve approximately 1 mg of Compound-G in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
- Instrumentation: Utilize an Orbitrap or FT-ICR mass spectrometer.
- Ionization: Employ electrospray ionization (ESI) in positive ion mode, as the numerous nitrogen atoms are readily protonated.[3]
- Analysis: Acquire the full scan mass spectrum over a range of m/z 100-500.
- Calibration: Use an internal standard for mass calibration to achieve sub-ppm mass accuracy.[4]

Data Presentation:

Parameter	Observed Value	Calculated Value (for C ₁₃ H ₂₄ N ₅ O ⁺)
Monoisotopic Mass	278.1975	278.1981
Adduct	[M+H] ⁺	-
Mass Accuracy	-2.2 ppm	-

Interpretation: The high-resolution mass measurement confirms the molecular formula **C₁₃H₂₃N₅O**. Tandem MS (MS/MS) would be used to fragment the parent ion, providing valuable information about the connectivity of the molecule. For instance, a characteristic loss of the piperidine moiety might be observed.

Infrared (IR) Spectroscopy

Experimental Protocol (FT-IR):

- Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an ATR (Attenuated Total Reflectance) accessory.
- Instrumentation: A Fourier-Transform Infrared Spectrometer.
- Analysis: The spectrum is typically recorded from 4000 to 400 cm⁻¹.^[5]

Data Presentation:

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350	Medium	N-H stretch (secondary amide)
2955, 2870	Strong	C-H stretch (aliphatic)
1660	Strong	C=O stretch (amide I band)
1540	Medium	N-H bend (amide II band)
1450	Medium	C-H bend (aliphatic)

Interpretation: The IR spectrum suggests the presence of a secondary amide and aliphatic C-H bonds. The strong absorption at 1660 cm^{-1} is characteristic of a carbonyl group in an amide.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[7]

Experimental Protocol (NMR):

- Sample Preparation: Dissolve ~10 mg of Compound-G in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Experiments: Acquire ^1H , ^{13}C , DEPT-135, COSY, HSQC, and HMBC spectra.

Data Presentation (Hypothetical Data for Compound-G):

^1H NMR Data (400 MHz, CDCl_3):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
8.10	s	1H	Triazole-H
7.95	d	1H	Amide N-H
4.35	t	2H	N-CH ₂ (Butyl)
4.05	m	1H	Piperidine C4-H
2.85	t	2H	N-CH ₂ (Piperidine)
2.30	s	3H	N-CH ₃ (Piperidine)
1.85	m	2H	CH ₂ (Butyl)
1.75	m	4H	CH ₂ (Piperidine)
1.40	m	2H	CH ₂ (Butyl)
0.95	t	3H	CH ₃ (Butyl)

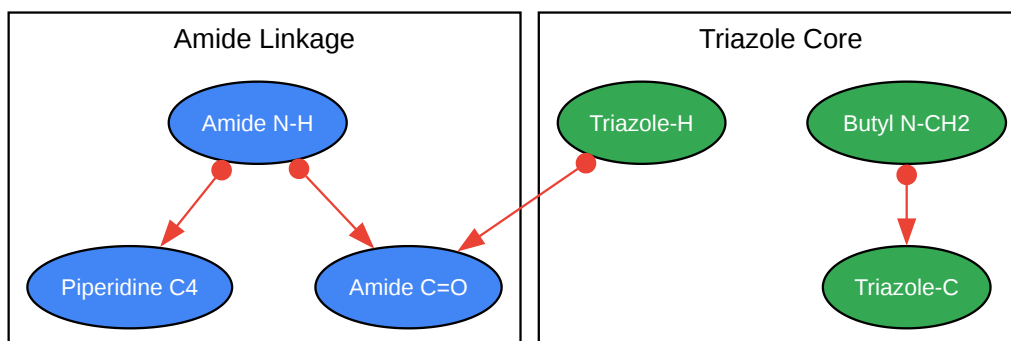
¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ , ppm)	DEPT-135	Assignment
162.5	-	C=O (Amide)
145.0	-	Triazole C
125.0	CH	Triazole CH
55.0	CH ₂	N-CH ₂ (Piperidine)
48.0	CH ₂	N-CH ₂ (Butyl)
46.0	CH ₃	N-CH ₃ (Piperidine)
45.0	CH	Piperidine C4
32.0	CH ₂	CH ₂ (Piperidine)
30.5	CH ₂	CH ₂ (Butyl)
20.0	CH ₂	CH ₂ (Butyl)
13.8	CH ₃	CH ₃ (Butyl)

Interpretation of 2D NMR Data:

- COSY (Correlation Spectroscopy): Would show correlations between adjacent protons, for example, confirming the spin systems of the butyl and piperidine fragments.
- HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal to its directly attached carbon, allowing for unambiguous assignment of the ¹³C spectrum.
- HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for piecing together the fragments. Key correlations would include:
 - The amide N-H proton to the piperidine C4 and the amide carbonyl carbon.
 - The triazole proton to the neighboring triazole carbons and the amide carbonyl carbon.
 - The N-CH₂ protons of the butyl group to the triazole ring carbons.

Key HMBC Correlations for Compound-G



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Caption: Key 2- and 3-bond correlations observed in an HMBC experiment.

Conclusion

By systematically applying a suite of modern analytical techniques, the structure of a novel compound with the molecular formula **C₁₃H₂₃N₅O** can be determined. High-resolution mass spectrometry confirms the elemental composition, while FT-IR provides information about the functional groups present. The detailed carbon-hydrogen framework and the connectivity of the molecular fragments are established through a combination of 1D and 2D NMR experiments. The integration of all this data allows for the proposal and confirmation of a final, unambiguous structure. This methodical approach is fundamental in the fields of chemical research and drug discovery.

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